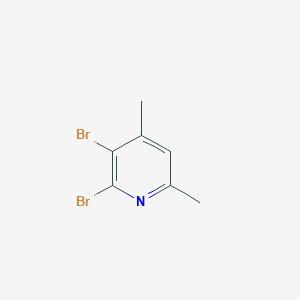

![molecular formula C14H17NO4 B1309472 Acide 3-[2-oxo-2-(pipéridin-1-yl)éthoxy]benzoïque CAS No. 872196-57-1](/img/structure/B1309472.png)

Acide 3-[2-oxo-2-(pipéridin-1-yl)éthoxy]benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

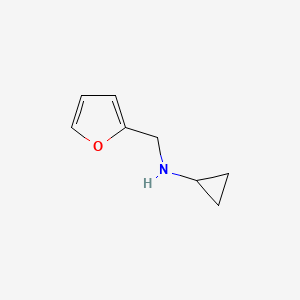

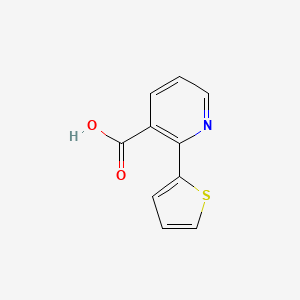

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de médicaments

Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse de pipéridines biologiquement actives

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . La présente revue résume la littérature scientifique récente sur les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine .

Applications pharmacologiques

Les dérivés de la pipéridine ont été trouvés pour avoir une large gamme d'applications pharmacologiques . Ils ont été utilisés comme agents anticancéreux, antimicrobiens, analgésiques, anti-inflammatoires et antipsychotiques .

Recherche en protéomique

“Acide 3-[2-oxo-2-(pipéridin-1-yl)éthoxy]benzoïque” est un produit pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions.

Chimie organique

En chimie organique, la pipéridine est utilisée comme élément constitutif dans la synthèse de nombreux produits pharmaceutiques . La combinaison d'un organocatalyseur quinoléine et d'acide trifluoroacétique comme cocatalyseur a donné une série de pipéridines protégées 2,5- et 2,6-disubstituées enrichies en énantiomères .

Évaluation biologique des médicaments potentiels

Les dérivés de la pipéridine sont également utilisés dans la découverte et l'évaluation biologique des médicaments potentiels . Cela implique de tester l'activité biologique des composés contenant de la pipéridine et d'évaluer leur potentiel en tant que médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it affects protein-related pathways.

Pharmacokinetics

Given its molecular weight of 2633 , it’s likely that it has good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in proteomics research , it’s likely that it affects protein function or expression.

Analyse Biochimique

Biochemical Properties

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with peptidyl-prolyl cis-trans isomerase A, which is involved in protein folding and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions.

Propriétés

IUPAC Name |

3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDSGMHLAWWTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406371 |

Source

|

| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872196-57-1 |

Source

|

| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

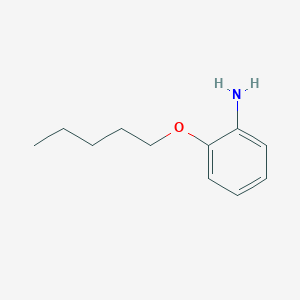

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

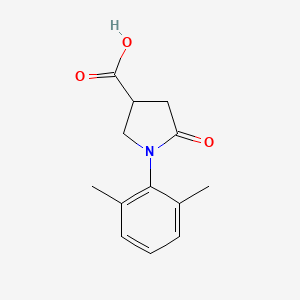

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)